molecular formula C13H19N3O9 B13811042 Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide

Cat. No.: B13811042
M. Wt: 361.30 g/mol
InChI Key: BVGGXJNHEBZUAZ-HVWSPFAKSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide is a complex carbohydrate derivative It is a methylated, glycosylated, and fluorinated compound that plays a significant role in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide typically involves the glycosylation of a suitable glucopyranosyl donor with an azide-containing acceptor. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate in an inert atmosphere at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide involves its role as a glycosyl donor in glycosylation reactions. The azide group facilitates the formation of glycosidic bonds with acceptor molecules, leading to the synthesis of glycosylated products. These products can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-acetyl-b-D-galactopyranuronosyl azide
  • Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranosyluronate bromide
  • 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Uniqueness

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide is unique due to its specific structural configuration and the presence of the azide group, which makes it highly reactive and versatile in glycosylation reactions. Its ability to form stable glycosidic bonds with various acceptors sets it apart from other similar compounds .

Properties

Molecular Formula

C13H19N3O9

Molecular Weight

361.30 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxy-6-hydroxy-2,5-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C13H19N3O9/c1-6-10(21-7(2)17)11(22-8(3)18)12(5,24-9(4)19)13(20,23-6)25-16-15-14/h6,10-11,20H,1-5H3/t6-,10-,11+,12-,13-/m1/s1

InChI Key

BVGGXJNHEBZUAZ-HVWSPFAKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@]([C@](O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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